molecular formula C20H18O8 B1609751 BIPHENYL-2,3,3',4'-TETRACARBOXYLIC ACID TETRAMETHYL ESTER CAS No. 36978-36-6

BIPHENYL-2,3,3',4'-TETRACARBOXYLIC ACID TETRAMETHYL ESTER

Cat. No.: B1609751
CAS No.: 36978-36-6
M. Wt: 386.4 g/mol
InChI Key: KMUZCUGHNARCSD-UHFFFAOYSA-N
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Description

Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate is an organic compound with a complex structure, characterized by the presence of four carboxylate groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate typically involves the use of Grignard reagents. One common method includes the reaction of o-xylene halide with magnesium and iodine in an organic solvent to form a Grignard reagent. This reagent then undergoes a coupling reaction in the presence of a catalyst, such as elemental manganese or a manganese-containing compound, to yield the desired product .

Industrial Production Methods

Industrial production methods for Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate often involve catalytic coupling reactions using haloxylene and organic nickel compounds as catalysts. These methods are designed to be efficient and scalable, suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it acts as a substrate for enzymes, undergoing oxidation or reduction reactions that produce detectable signals. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl [1,1’-biphenyl]-2,3,3’,4’-tetracarboxylate is unique due to the presence of four carboxylate groups, which impart distinct chemical properties and reactivity compared to other tetramethyl biphenyl derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

dimethyl 3-[3,4-bis(methoxycarbonyl)phenyl]benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8/c1-25-17(21)13-9-8-11(10-15(13)19(23)27-3)12-6-5-7-14(18(22)26-2)16(12)20(24)28-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUZCUGHNARCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452370
Record name Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36978-36-6
Record name Tetramethyl [1,1'-biphenyl]-2,3,3',4'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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